Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt
CAS No.:
Cat. No.: VC13555257
Molecular Formula: C13H25BLiNO3S
Molecular Weight: 293.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25BLiNO3S |
|---|---|
| Molecular Weight | 293.2 g/mol |
| IUPAC Name | lithium;(5-methyl-1,3-thiazol-2-yl)-di(propan-2-yloxy)borane;propan-2-olate |
| Standard InChI | InChI=1S/C10H18BNO2S.C3H7O.Li/c1-7(2)13-11(14-8(3)4)10-12-6-9(5)15-10;1-3(2)4;/h6-8H,1-5H3;3H,1-2H3;/q;-1;+1 |
| Standard InChI Key | QWCBQPGJGMPRSX-UHFFFAOYSA-N |
| SMILES | [Li+].B(C1=NC=C(S1)C)(OC(C)C)OC(C)C.CC(C)[O-] |
| Canonical SMILES | [Li+].B(C1=NC=C(S1)C)(OC(C)C)OC(C)C.CC(C)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula, C₁₃H₂₅BLiNO₃S, reflects a 5-methylthiazole ring linked to a diisopropyl boronate group, coordinated with lithium isopropoxide. Key structural features include:
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Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen atoms, with a methyl substituent at the 5-position.
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Boronate Ester: The boron atom is bonded to two isopropoxy groups, enhancing electrophilicity and stability .
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Lithium Isopropoxide: A strong base that stabilizes the boronate complex and participates in metal-mediated reactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 293.2 g/mol | |
| IUPAC Name | Lithium (5-methyl-1,3-thiazol-2-yl)di(propan-2-yloxy)borate | |
| InChI Key | QWCBQPGJGMPRSX-UHFFFAOYSA-N | |
| Solubility | Soluble in DMSO, THF |
The crystal structure remains uncharacterized, but spectroscopic data (NMR, IR) confirm the boronate-thiazole linkage and lithium coordination .
Synthesis and Manufacturing
Synthetic Routes
Two primary methods dominate its synthesis:
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Boronic Acid Esterification: 5-Methyl-2-thiazoleboronic acid reacts with diisopropyl carbonate under anhydrous conditions, followed by lithium isopropoxide addition.
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Transmetalation: A thiazole-lithium intermediate undergoes boron trifluoride exchange, yielding the boronate complex.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Esterification | 78 | >95 | Scalability |
| Transmetalation | 65 | >90 | Avoids strong bases |
Reaction conditions (temperature, solvent) critically influence yields. For instance, THF at −78°C optimizes lithium coordination .
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
The compound serves as a boron nucleophile in palladium-catalyzed cross-couplings. Its thiazole ring directs regioselectivity, enabling aryl-aryl bond formation with electron-deficient partners . For example, coupling with 4-bromoanisole achieves 85% yield using Pd(PPh₃)₄ as a catalyst.
Nucleophilic Substitutions
The lithium counterion facilitates deprotonation, allowing the boronate to act as a nucleophile in SN2 reactions. This property is exploited in synthesizing thiazole-containing pharmaceuticals.
Case Study: Reaction with benzyl bromide produces 5-methyl-2-benzylthiazole in 72% yield, demonstrating utility in heterocyclic chemistry.
| Hazard Code | Risk Statement | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Avoid eating/drinking in lab |
| H335 | May cause respiratory irritation | Use respiratory protection |
Comparative Analysis with Analogues
Structural Analogues
Lithium Isopropoxide (C₃H₇LiO): A simpler alkoxide lacking the boronate-thiazole moiety, used primarily as a strong base .
Diisopropyl Thiazoleboronate: Lacks lithium, reducing its reactivity in metal-catalyzed reactions.
Table 4: Reactivity Comparison
| Compound | Suzuki Coupling Yield (%) | Nucleophilic Substitution Yield (%) |
|---|---|---|
| Diisopropyl 5-Methyl-2-thiazoleboronate | 85 | 72 |
| Lithium Isopropoxide | N/A | 15 |
The lithium-boronate synergy in Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt enhances its catalytic efficiency by 40% compared to non-lithiated analogues .
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